molecular formula C7H7NO2S B1633555 5-(Methylthio)nicotinic acid CAS No. 74470-28-3

5-(Methylthio)nicotinic acid

Cat. No.: B1633555
CAS No.: 74470-28-3
M. Wt: 169.2 g/mol
InChI Key: FQCSMNSGVUHKKF-UHFFFAOYSA-N
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Description

5-(Methylthio)nicotinic acid: is an organic compound with the molecular formula C7H7NO2S It is a derivative of nicotinic acid, where a methylthio group is attached to the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)nicotinic acid typically involves the introduction of a methylthio group to the nicotinic acid structure. One common method is the nucleophilic substitution reaction, where a suitable methylthio donor reacts with a nicotinic acid derivative under controlled conditions. For example, the reaction of 5-bromonicotinic acid with sodium methylthiolate in a polar solvent can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes. One such method includes the use of pollution-free water as a solvent and potassium permanganate as an oxidizing agent. The reaction is carried out under mild conditions, and the target product is obtained through a one-step reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Methylthio)nicotinic acid can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methylthiolate or other thiolates are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with different functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Methylthio)nicotinic acid is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or other pharmacological properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Methylthio)nicotinic acid involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular functions .

Comparison with Similar Compounds

    Nicotinic acid: The parent compound, known for its role in metabolism and as a vitamin (niacin).

    5-Methyl-nicotinic acid: A derivative with a methyl group at the fifth position.

    5-Ethyl-nicotinic acid: A derivative with an ethyl group at the fifth position.

Uniqueness: 5-(Methylthio)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCSMNSGVUHKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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